Allyl 4-((3-fluorobenzyl)oxy)benzoate
CAS No.:
Cat. No.: VC17460127
Molecular Formula: C17H15FO3
Molecular Weight: 286.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15FO3 |
|---|---|
| Molecular Weight | 286.30 g/mol |
| IUPAC Name | prop-2-enyl 4-[(3-fluorophenyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C17H15FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2 |
| Standard InChI Key | DWJFDYQTXULEPY-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Introduction
Allyl 4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound classified under the category of benzoate esters. It features a unique structure that includes an allyl group, a benzoate moiety, and a 3-fluorobenzyl ether linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in modifying biological pathways and influencing biochemical processes.
Synthesis and Chemical Reactions
The synthesis of Allyl 4-((3-fluorobenzyl)oxy)benzoate typically involves several steps, although detailed methodologies are not widely published. Common reagents used in similar reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.
Potential Chemical Reactions:
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Sodium azide, Various nucleophiles |
Potential Applications and Research Findings
Allyl 4-((3-fluorobenzyl)oxy)benzoate has potential applications in various fields, including medicinal chemistry and organic synthesis. Preliminary studies suggest interactions with specific biological targets, such as enzymes and receptors, which could be beneficial in therapeutic areas like anti-cancer treatments.
Potential Therapeutic Areas:
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Anti-cancer Properties: Preliminary studies indicate potential interactions that could be leveraged for cancer therapy.
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Medicinal Chemistry: Used as a precursor for developing pharmaceuticals due to its ability to modify biological pathways.
Comparison with Related Compounds
Other compounds in the same category, such as Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate, also show promise in medicinal chemistry and synthetic organic chemistry. These compounds often feature halogenated groups that can influence their pharmacological properties and applications in research and development.
Comparison Table:
| Compound Name | Molecular Weight | Key Features |
|---|---|---|
| Allyl 4-((3-fluorobenzyl)oxy)benzoate | 286.30 g/mol | Allyl group, 3-fluorobenzyl ether linkage |
| Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate | Not specified | Bromine atom, 3-fluorobenzyl ether linkage |
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